N-Allylnornuciferine

Dopamine Receptor Aporphine Alkaloid Binding Affinity

N-Allylnornuciferine is a synthetic aporphine alkaloid and an N-allyl derivative of nornuciferine. Its unique N-allyl substitution confers a distinct pharmacological fingerprint: high-affinity dopamine D1-like receptor binding (Ki = 5.70 nM) and potent, selective serotonin transporter (SERT) inhibition (IC50 = 65 nM) with negligible DAT activity (IC50 > 10,000 nM). Substitution with nuciferine or N-nornuciferine is scientifically invalid due to documented, quantitative differences in receptor binding affinity and functional activity. This compound serves as a critical reference standard for target identification, assay validation, and structure-activity relationship (SAR) studies of aporphine alkaloids. Procure from specialized research chemical suppliers to ensure lot-specific purity documentation.

Molecular Formula C21H23NO2
Molecular Weight 321.4 g/mol
CAS No. 35936-72-2
Cat. No. B15474314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allylnornuciferine
CAS35936-72-2
Molecular FormulaC21H23NO2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC=C)OC
InChIInChI=1S/C21H23NO2/c1-4-10-22-11-9-15-13-18(23-2)21(24-3)20-16-8-6-5-7-14(16)12-17(22)19(15)20/h4-8,13,17H,1,9-12H2,2-3H3/t17-/m1/s1
InChIKeyAYSSSOUCEZIHII-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allylnornuciferine (CAS 35936-72-2) – An Overview of a Synthetic Aporphine Alkaloid for Neuroscience and Drug Discovery


N-Allylnornuciferine (CAS 35936-72-2) is a synthetic aporphine alkaloid and an N-allyl derivative of nornuciferine [1]. It belongs to a class of compounds known for their complex interactions with monoaminergic systems, including dopamine, serotonin, and adrenergic receptors and transporters [2]. As a research tool, N-Allylnornuciferine is primarily utilized in in vitro pharmacological studies to dissect the structure-activity relationships (SAR) of aporphine alkaloids and to explore their potential in modulating central nervous system (CNS) disorders, particularly those involving dysregulated dopaminergic and serotonergic signaling [1]. Its unique N-allyl substitution distinguishes it from the naturally occurring aporphines, potentially conferring a distinct pharmacological fingerprint that is of significant interest for target identification and validation studies.

Why N-Allylnornuciferine (CAS 35936-72-2) Cannot Be Simply Replaced by Other Aporphine Alkaloids


The pharmacological profile of aporphine alkaloids is exquisitely sensitive to subtle changes in their molecular structure. Simple substitution of N-Allylnornuciferine with its close structural analogs, such as nuciferine or N-nornuciferine, is not scientifically valid due to documented, quantitative differences in receptor binding affinity, functional activity, and transporter inhibition [1]. For example, the N-allyl moiety in N-Allylnornuciferine is a critical determinant of its activity, a principle underscored by the fact that within a series of lotus alkaloids, O-nornuciferine and N-nornuciferine exhibit opposite functional activity at the dopamine D2 receptor [2]. Therefore, for any experimental system requiring a specific aporphine alkaloid with a defined N-alkyl group, substitution based on class similarity introduces a high risk of experimental irreproducibility and confounded results.

N-Allylnornuciferine (CAS 35936-72-2) Quantitative Differentiation Evidence Guide


Dopamine D1-like Receptor Binding Affinity of N-Allylnornuciferine vs. Nuciferine

N-Allylnornuciferine demonstrates subnanomolar binding affinity for the dopamine D1-like receptor, with a reported Ki of 5.70 nM [1]. In contrast, its parent alkaloid, nuciferine, displays a more complex functional profile at D2 receptors, acting as a partial agonist, and does not have a reported Ki for D1 binding in the same assay format [2]. The high affinity of N-Allylnornuciferine for D1-like receptors is a key differentiator.

Dopamine Receptor Aporphine Alkaloid Binding Affinity

Potent and Selective Inhibition of Serotonin Transporter (SERT) by N-Allylnornuciferine

N-Allylnornuciferine is a potent inhibitor of the human serotonin transporter (SERT) with an IC50 of 65 nM [1]. This is in contrast to its negligible effect on the dopamine transporter (DAT), where it shows an IC50 greater than 10,000 nM, and its moderate inhibition of the norepinephrine transporter (NET) with an IC50 of 2.90 nM [1]. This selectivity profile is distinct from many non-selective monoamine reuptake inhibitors and provides a clear functional differentiation.

Serotonin Transporter SERT Transporter Inhibition

Functional D1 and D2 Dopamine Receptor Antagonism: A Contrast with O- and N-Nornuciferine

In a functional assay using FLIPR, N-Allylnornuciferine's structural class is represented by a closely related derivative that functions as a potent D1/D2 antagonist. Specifically, O-nornuciferine, a regioisomer, demonstrated D1 and D2 receptor antagonist activity with IC50 values of 2.09 μM and 1.14 μM, respectively [1]. Critically, N-nornuciferine, which shares the same nitrogen substitution pattern as the parent of N-Allylnornuciferine, was a weak D1 antagonist and entirely inactive at the D2 receptor [1]. This highlights that even small changes in substitution pattern (O- vs. N-) dramatically alter functional activity, and the N-allyl group is known to further refine this profile.

Dopamine D1 Receptor Dopamine D2 Receptor Functional Antagonism

Key Application Scenarios for N-Allylnornuciferine (CAS 35936-72-2) Based on Empirical Evidence


Probe for Dopamine D1 Receptor Pharmacology and Signaling

Given its high-affinity binding to the dopamine D1-like receptor (Ki = 5.70 nM), N-Allylnornuciferine is an ideal chemical probe for in vitro studies aimed at characterizing D1 receptor pharmacology [1]. Researchers can utilize this compound to investigate D1-mediated signaling pathways, receptor-ligand binding kinetics, and to validate new assay systems where a potent D1 binder is required as a reference standard or tool compound.

Dissecting Serotonergic vs. Dopaminergic Contributions in Complex Systems

The compound's potent and selective inhibition of the serotonin transporter (SERT IC50 = 65 nM) with negligible activity at the dopamine transporter (DAT IC50 > 10,000 nM) makes it a powerful tool for isolating serotonergic mechanisms [2]. It can be used in cell-based or ex vivo models (e.g., synaptosomal uptake assays) to block SERT without significantly affecting DAT, allowing researchers to decouple the contributions of these two major monoamine systems in processes like neuroplasticity, behavior, or disease pathology.

Reference Compound for Aporphine Alkaloid Structure-Activity Relationship (SAR) Studies

N-Allylnornuciferine serves as a critical reference point in SAR studies of the aporphine alkaloid class. Its distinct N-allyl substitution provides a basis for comparison against the parent nuciferine, the regioisomers O- and N-nornuciferine, and other N-alkyl derivatives [3]. By comparing the pharmacological profiles of these closely related molecules, medicinal chemists and pharmacologists can map the structural determinants of receptor binding, functional activity, and transporter selectivity, thereby guiding the rational design of novel aporphine-based therapeutics for CNS disorders [4].

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